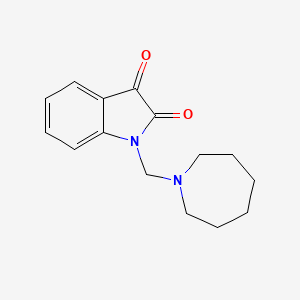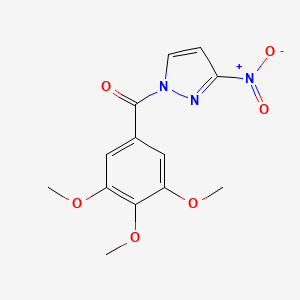![molecular formula C23H16BrClF3N3O B11098081 2-Amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11098081.png)
2-Amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, chloro, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-BROMOBENZOPHENONE: Shares the amino and bromo functional groups but lacks the complex quinoline structure.
2-CHLORO-5-(TRIFLUOROMETHYL)ANILINE: Contains the chloro and trifluoromethyl groups but does not have the quinoline backbone.
Uniqueness
2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of multiple functional groups and the hexahydroquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C23H16BrClF3N3O |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H16BrClF3N3O/c24-14-7-4-12(5-8-14)20-15(11-29)22(30)31(17-2-1-3-19(32)21(17)20)18-10-13(23(26,27)28)6-9-16(18)25/h4-10,20H,1-3,30H2 |
InChI Key |
CBKRBVBWMGHETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11098004.png)
![ethyl 2-methyl-5-oxo-1-(4-sulfamoylphenyl)-4-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11098012.png)

![2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11098020.png)
![(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11098022.png)


![5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11098047.png)
![N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}benzamide](/img/structure/B11098055.png)
![N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B11098075.png)
![(2,4-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone](/img/structure/B11098086.png)
![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11098089.png)
![(2E)-2-[(2Z)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B11098091.png)

